Gitoxin

Overview

Description

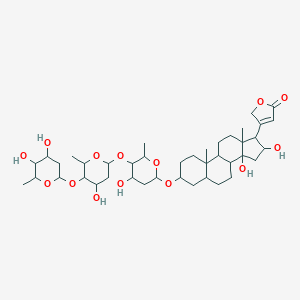

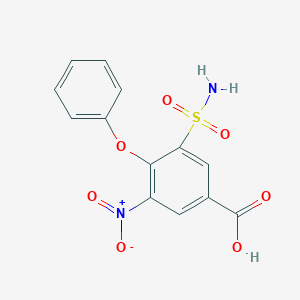

Gitoxin is a cardiac glycoside with the chemical formula

C41H64O14

. It is a crystalline steroid glycoside obtained from the plant Digitalis lanata, commonly known as the Woolly Foxglove. This compound is structurally similar to other cardiac glycosides like digoxin and dithis compound, and it is known for its potent effects on the heart, particularly in the treatment of certain cardiac conditions .Mechanism of Action

Target of Action

Gitoxin, also known as Anhydrogitalin, primarily targets the Na+/K+ ATPase enzyme, mainly in the myocardium . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

This compound exerts its effects by inhibiting the Na+/K+ ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . This interaction with its targets results in increased force of contractions (positive inotropic effect), reduced speed of electric conduction (negative dromotropic effect), increased excitability (positive bathmotropic effect), and reduced frequency of heartbeat (negative chronotropic effect) .

Biochemical Pathways

The inhibition of the Na+/K+ ATPase by this compound affects several biochemical pathways. The increased intracellular sodium disrupts the sodium-calcium exchanger leading to an increase in intracellular calcium . This increase in calcium concentration can activate various downstream pathways that involve calcium-dependent signaling molecules, ultimately leading to enhanced cardiac muscle contraction .

Pharmacokinetics

Dithis compound, for example, has a large volume of distribution due to its high affinity for skeletal and cardiac muscles, intestines, and kidney . It has a distinct distribution phase, which lasts 6-8 hours, and its disposition is best described by a two-compartment pharmacokinetic model

Result of Action

The primary result of this compound’s action is the enhancement of cardiac muscle contraction. By increasing the intracellular calcium concentration, this compound promotes the activation of contractile proteins, leading to stronger heart muscle contractions . This can help improve the efficiency of the heart in conditions like heart failure and certain kinds of heart arrhythmia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Some drugs may interact with this compound, altering its absorption, distribution, metabolism, or excretion, thereby affecting its overall efficacy and potential for toxicity. Furthermore, physiological conditions such as renal function can significantly impact the pharmacokinetics and subsequent pharmacodynamics of this compound . Therefore, careful consideration of these environmental factors is crucial when administering this compound.

Biochemical Analysis

Biochemical Properties

Gitoxin inhibits Na+/K±ATPase in an isoform-specific biphasic manner . It interacts with the high- and low-affinity human erythrocyte isoenzymes and the high- and low-affinity porcine cerebral cortex isoenzymes .

Cellular Effects

This compound increases contractility and rhythmicity in isolated guinea pig heart in a concentration-dependent manner . It influences cell function by modulating the activity of Na+/K±ATPase, which plays a crucial role in maintaining the electrochemical gradient necessary for functions such as signal transduction, nutrient uptake, and cell volume regulation .

Molecular Mechanism

The mechanism of action of this compound involves its binding to Na+/K±ATPase, inhibiting the enzyme’s activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to increased intracellular calcium concentrations, which in turn enhances cardiac contractility .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of Na+/K±ATPase . It interacts with this enzyme, affecting the balance of sodium and potassium ions in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gitoxin can be synthesized through the hydrolysis of lanatoside B, another glycoside found in Digitalis lanata. The process involves the following steps:

Extraction: Lanatoside B is extracted from the leaves of Digitalis lanata.

Hydrolysis: Lanatoside B is hydrolyzed under acidic conditions to yield this compound. This reaction typically requires a strong acid like hydrochloric acid and is conducted at elevated temperatures to ensure complete hydrolysis.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Digitalis lanata, followed by purification processes such as crystallization and chromatography to obtain the pure compound. The efficiency of extraction and purification is critical to ensure the high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Gitoxin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially altering its activity.

Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of new glycoside derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to substitute the glycosidic bonds under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .

Scientific Research Applications

Gitoxin has a wide range of applications in scientific research:

Chemistry: this compound is used as a starting material for the synthesis of other cardiac glycosides and their derivatives.

Biology: It is used to study the effects of cardiac glycosides on cellular processes, particularly in cardiac cells.

Medicine: this compound is investigated for its potential therapeutic effects in treating heart conditions such as atrial fibrillation and heart failure.

Industry: This compound and its derivatives are used in the pharmaceutical industry to develop new drugs with improved efficacy and safety profiles

Comparison with Similar Compounds

Similar Compounds

Digoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.

Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.

Uniqueness of this compound

This compound is unique in its specific binding affinity and potency compared to other cardiac glycosides. Its distinct pharmacokinetic profile makes it a valuable compound for certain therapeutic applications where other glycosides may not be as effective .

This compound’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and clinical practice. Its ability to modulate cardiac function through specific molecular pathways highlights its potential as a therapeutic agent in cardiology.

Properties

IUPAC Name |

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRDZKPBAOKJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871908 | |

| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4562-36-1 | |

| Record name | Gitoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Gitoxin?

A1: this compound, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []

Q2: How does this compound binding to Na+/K+-ATPase affect cardiac muscle contractility?

A2: By inhibiting the Na+/K+-ATPase, this compound indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C41H64O14, and its molecular weight is 780.94 g/mol. []

Q4: Does this compound exhibit characteristic spectroscopic properties?

A4: Yes, this compound, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []

Q5: Is there a difference in the fluorescence properties between different sources of this compound?

A5: Research has shown that there can be variations in fluorescence properties between this compound obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like this compound but might indicate subtle structural variations. []

Q6: Are there specific challenges in formulating this compound for therapeutic use?

A6: Yes, this compound's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]

Q7: What strategies have been explored to improve the bioavailability of this compound?

A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance this compound's solubility and bioavailability in solid dosage forms. []

Q8: Have computational methods been applied to study this compound and its derivatives?

A9: While specific computational studies on this compound itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []

Q9: Can structural modifications of this compound selectively affect its vascular and cardiac effects?

A11: Yes, studies show that certain structural modifications of this compound, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]

Q10: Have prodrug strategies been explored to improve this compound's therapeutic profile?

A13: Yes, penta-acetyl-gitoxin (Penthis compound) has been investigated as a potential prodrug of this compound. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active this compound. This approach highlights the potential of prodrug design for enhancing the therapeutic application of this compound. []

Q11: What analytical techniques are commonly employed for this compound analysis?

A14: Various methods are used for this compound analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying this compound and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like this compound, dithis compound, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying this compound and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying this compound and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying this compound and its metabolites in biological matrices. []

Q12: Are there specific challenges in analyzing this compound in biological samples?

A12: Yes, accurate this compound analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate this compound from other structurally similar cardiac glycosides.

Q13: What research tools and resources are crucial for advancing this compound research?

A13: Key resources include: - Access to pure this compound and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.

Q14: When was this compound first isolated and characterized?

A17: While the exact date of its discovery is not mentioned in the provided research papers, this compound has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)